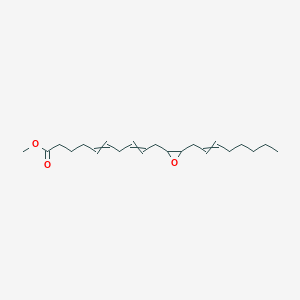

(+/-)11(12)-Epetre methyl ester

Description

Nomenclature and Chemical Identity

The nomenclature and precise chemical identification of (±)11(12)-Epetre methyl ester are fundamental to understanding its role in scientific research.

Accepted Synonyms and Related Lipid Classes

(±)11(12)-Epetre methyl ester is also known by several synonyms, including (±)11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid, methyl ester and (±)11,12-EpETrE methyl ester. scbt.combioscience.co.uk Its formal chemical name is rel-(11S,12R)-epoxy-5Z,8Z,14Z-eicosatrienoic acid, methyl ester. caymanchem.com It belongs to the class of carbohydrates and lipids, specifically within the fatty acids group. scbt.com This compound is a methyl ester derivative of an epoxyeicosatrienoic acid.

Relationship to Endogenous Epoxyeicosatrienoic Acids (EETs)

Endogenous epoxyeicosatrienoic acids (EETs) are metabolites of arachidonic acid, produced by the action of cytochrome P450 (CYP) epoxygenase enzymes. nih.govontosight.ai There are four regioisomers of EETs, including 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, which are important lipid signaling molecules. nih.govnih.gov (±)11(12)-Epetre methyl ester is the methyl ester form of 11(12)-EET. ontosight.ai This esterification makes the compound more stable for long-term storage and experimental use. caymanchem.comglpbio.com It can be readily hydrolyzed back to the free acid, 11(12)-EET, as needed for research applications. caymanchem.comglpbio.com

Structural Characteristics Relevant to Research Applications

The key structural feature of (±)11(12)-Epetre methyl ester is the presence of a methyl ester group in place of the carboxylic acid found in the endogenous 11(12)-EET. This modification enhances the compound's stability, a crucial attribute for a research chemical. caymanchem.comglpbio.com The "(±)" prefix indicates that the compound is a racemic mixture, containing both the 11(R),12(S) and 11(S),12(R) enantiomers in equal proportions. nih.gov This is significant because the biological actions of 11,12-EET can be specific to one enantiomer. nih.govnih.gov For instance, research has shown that 11(R),12(S)-EET, but not 11(S),12(R)-EET, can elicit certain cellular responses. nih.govnih.gov The availability of the racemic mixture allows for broad investigation, while studies requiring enantiomeric specificity would utilize the isolated forms. Deuterium-labeled versions, such as (±)11(12)-EET-d11 methyl ester, are also available for use as internal standards in quantitative analysis by mass spectrometry. caymanchem.commedchemexpress.combioscience.co.uk

Table 1: Chemical and Physical Properties of (±)11(12)-Epetre Methyl Ester

| Property | Value |

| Molecular Formula | C21H34O3 |

| Molecular Weight | 334.5 g/mol |

| CAS Number | 73799-06-1 |

| Formal Name | rel-(11S,12R)-epoxy-5Z,8Z,14Z-eicosatrienoic acid, methyl ester |

| Synonyms | (±)11,12-EpETrE methyl ester, (±)11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid, methyl ester |

Data sourced from multiple chemical suppliers. scbt.comcaymanchem.com

General Context in Eicosanoid Biology and Lipid Signaling

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play critical roles in inflammation, immunity, and the central nervous system. EETs are a specific class of eicosanoids produced through the cytochrome P450 epoxygenase pathway. nih.govontosight.ai These lipid mediators are involved in a variety of biological processes, including the regulation of vascular tone, angiogenesis (the formation of new blood vessels), and inflammation resolution. ontosight.ainih.govnih.gov

The biological activity of EETs is often mediated through their interaction with specific cellular targets, including ion channels and potentially G protein-coupled receptors. nih.govnih.gov For example, 11,12-EET has been shown to stimulate endothelial cell migration and the formation of capillary-like structures, key processes in angiogenesis. nih.gov The signaling pathways initiated by EETs can influence a range of cellular functions, highlighting their importance in maintaining physiological homeostasis.

Significance as a Research Compound

The inherent instability of endogenous EETs can pose challenges for in vitro and in vivo studies. (±)11(12)-Epetre methyl ester, being a more stable analog, serves as an invaluable tool for researchers investigating the physiological and pathophysiological roles of 11(12)-EET. caymanchem.comglpbio.com Its use allows for more controlled and reproducible experimental conditions.

Researchers utilize this compound to explore the mechanisms of EET action in various biological systems. For example, it has been used in studies investigating endothelial cell function, demonstrating that (±)-11,12-EET can promote the formation of capillary-like structures. nih.gov Furthermore, the availability of isotopically labeled versions, such as (±)11(12)-EET-d11 methyl ester, is crucial for pharmacokinetic studies and for accurately quantifying the levels of 11(12)-EET in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The ability to study the esterified form and its subsequent hydrolysis to the active free acid provides insights into the metabolic fate and regulation of EETs in vivo. nih.gov

Properties

IUPAC Name |

methyl 10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-10-13-16-19-20(24-19)17-14-11-8-7-9-12-15-18-21(22)23-2/h7,9-11,13-14,19-20H,3-6,8,12,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUPCTVGLDZJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Formation of 11,12 Epoxyeicosatrienoic Acid Precursors

Origin from Arachidonic Acid Metabolism

Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid. wikipedia.org Arachidonic acid, a polyunsaturated omega-6 fatty acid, is typically stored within the sn-2 position of cellular membrane phospholipids (B1166683). frontiersin.org In response to various stimuli, such as the agonists acetylcholine (B1216132) or bradykinin (B550075), or shear stress, phospholipase enzymes like cytosolic phospholipase A2 (cPLA2) are activated. frontiersin.orgnih.gov This activation leads to the cleavage and release of arachidonic acid from the cell membrane into the cellular milieu. nih.gov

Once freed, arachidonic acid serves as a substrate for three major enzymatic pathways: the cyclooxygenase (COX) pathway, the lipoxygenase (LOX) pathway, and the cytochrome P450 (CYP) pathway. frontiersin.orgnih.gov The CYP pathway is responsible for the production of EETs and hydroxyeicosatetraenoic acids (HETEs). frontiersin.org The specific focus here is on the epoxygenase branch of the CYP pathway, which converts arachidonic acid into its epoxide derivatives, including 11,12-EET. nih.govnih.gov

Role of Cytochrome P450 Epoxygenases (CYP) in Epoxidation

Cytochrome P450 (CYP) epoxygenases are a family of heme-containing enzymes that catalyze the insertion of an oxygen atom into one of the four double bonds of arachidonic acid. frontiersin.orgnih.gov This reaction, which utilizes NADPH and O2, results in the formation of an epoxide ring and the reduction of the double bond. nih.gov The products of this epoxidation are four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govnih.gov These EETs function as transient, locally acting autocrine and paracrine hormones, regulating the function of the cells that produce them and nearby cells. wikipedia.orgnih.gov

In humans, the primary CYP epoxygenases responsible for converting arachidonic acid to EETs belong to the CYP2C and CYP2J subfamilies. frontiersin.orgnih.gov The predominant isoforms expressed in the endothelium that generate EETs are CYP2C8, CYP2C9, and CYP2J2. frontiersin.orgnih.gov Other isoforms, such as CYP1A1, CYP1B1, and CYP3A4, can also contribute to EET formation. nih.govfrontiersin.org Specifically, CYP3A4 has been shown to be involved in the biosynthesis of 11,12-EET in certain cancer cell lines. nih.gov While most epoxygenases produce a mixture of EET regioisomers, 11,12-EET and 14,15-EET are the main products synthesized by most mammalian tissues and account for 67-80% of the total EETs produced by key epoxygenases like CYP2C8, CYP2C9, and CYP2J2. wikipedia.orgnih.gov

Table 1: Key Human CYP450 Isoforms in 11,12-EET Formation

| CYP Isoform | Primary EET Products | Cellular Location (Examples) |

| CYP2C8 | 11,12-EET, 14,15-EET | Endothelium frontiersin.orgnih.gov |

| CYP2C9 | 11,12-EET, 14,15-EET | Endothelium, Lung nih.govfrontiersin.org |

| CYP2J2 | 11,12-EET, 14,15-EET | Endothelium frontiersin.orgnih.gov |

| CYP3A4 | 11,12-EET | Liver, Breast Cancer Cells nih.gov |

The epoxidation of arachidonic acid by CYP enzymes can occur at any of its four double bonds, leading to the formation of four distinct regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.gov Each of these regioisomers is produced as a mixture of two enantiomers, (R,S) and (S,R), due to the two possible orientations of oxygen attack on the double bond. frontiersin.orgnih.gov

The specific ratio of these enantiomers is dependent on the particular CYP isoform catalyzing the reaction. nih.gov For example, CYP2C8 produces 11(R),12(S)-EET with 81% enantiomeric excess, while CYP2C9 and CYP2J2 produce it with 31% and 44% enantiomeric excess, respectively. nih.gov This stereoselectivity is biologically significant, as different enantiomers can exhibit distinct biological activities. For instance, in some vascular beds, 11(R),12(S)-EET induces vasodilation, whereas the 11(S),12(R)-EET enantiomer is inactive. nih.govnih.gov

Table 2: Enantiomeric Selectivity of Human CYP Isoforms for EETs

| CYP Isoform | Regioisomer | Enantiomeric Excess (% of R,S form) |

| CYP2C8 | 11,12-EET | 81% 11(R),12(S)-EET |

| 14,15-EET | 86% 14(R),15(S)-EET | |

| CYP2C9 | 11,12-EET | 31% 11(R),12(S)-EET |

| 14,15-EET | 63% 14(R),15(S)-EET | |

| CYP2J2 | 11,12-EET | 44% 11(R),12(S)-EET |

| 14,15-EET | 63% 14(R),15(S)-EET |

Source: Adapted from research findings on CYP epoxygenase production. nih.gov

Enzymatic Pathways Leading to the Formation of EETs

The overarching enzymatic pathway for EET formation begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. frontiersin.orgnih.gov The free arachidonic acid is then available for metabolism by CYP epoxygenases. nih.gov These enzymes, embedded in the endoplasmic reticulum, convert arachidonic acid into the four EET regioisomers. researchgate.net

Once synthesized, EETs can exert their biological effects locally before being rapidly metabolized. wikipedia.org The primary route of EET inactivation is through hydrolysis by the enzyme soluble epoxide hydrolase (sEH). wikipedia.orgnih.gov This cytosolic enzyme adds a water molecule across the epoxide ring, converting the biologically potent EETs into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgnih.gov For example, 11,12-EET is converted to 11,12-DHET. wikipedia.org Other metabolic fates for EETs include incorporation into phospholipid membranes, which may serve as a storage mechanism, or further metabolism via beta-oxidation. wikipedia.orgnih.gov

Metabolism and Biotransformation Pathways of ± 11 12 Eet Methyl Ester and Its Derivatives

Esterification and Hydrolysis Processes

The transformation between the methyl ester and the free acid form of 11(12)-EET is a key determinant of its stability and biological availability.

(±)11(12)-EET methyl ester is recognized for its enhanced stability, particularly for long-term storage. glpbio.comcaymanchem.com This characteristic makes it a preferred form for research and experimental applications. The esterification process involves the conversion of the carboxylic acid group of 11(12)-EET to a methyl ester. This modification protects the reactive carboxylic acid functional group, thereby increasing the compound's shelf-life. caymanchem.com

For (±)11(12)-EET to exert its biological effects, the methyl ester form must often be converted back to the active free acid, 11(12)-EET. This conversion is readily achieved through hydrolysis. glpbio.comcaymanchem.com This process can be catalyzed by enzymes, such as lipases, which are known to hydrolyze ester bonds to yield a carboxylic acid and an alcohol. researchgate.netmonash.eduresearchgate.netgoogle.com In a biological context, this enzymatic hydrolysis allows for the controlled release of the active form of the molecule within cells or tissues.

Soluble Epoxide Hydrolase (sEH)-Mediated Metabolism

A critical pathway in the metabolism of epoxyeicosatrienoic acids (EETs), including 11(12)-EET, is their hydration by the enzyme soluble epoxide hydrolase (sEH). wikipedia.orgresearchgate.netresearchgate.net

Soluble epoxide hydrolase rapidly metabolizes EETs by adding a water molecule across the epoxide ring, a process known as hydrolysis. This enzymatic action converts 11,12-EET into its corresponding vicinal diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). wikipedia.orgnih.govreactome.org This conversion is a major catabolic pathway for EETs in various tissues. nih.govnih.gov Studies in porcine aortic smooth muscle cells have demonstrated the conversion of [3H]11,12-EET to 11,12-DHET. nih.govahajournals.org Furthermore, research has shown that 11,12-DHET can be further metabolized through processes like beta-oxidation. nih.govahajournals.org

The conversion of EETs to DHETs is generally considered a mechanism for attenuating or eliminating the biological effects of the parent epoxides. ahajournals.orgphysiology.orgphysiology.org DHETs are often found to have reduced biological activity compared to their EET precursors. wikipedia.orgnih.gov Consequently, the activity of sEH plays a crucial role in regulating the levels and actions of EETs. researchgate.netpnas.org Inhibition of sEH has been shown to increase the bioavailability of EETs, thereby enhancing their beneficial effects, such as anti-inflammatory and vasodilatory actions. researchgate.netnih.govnih.gov However, it is noteworthy that some studies have reported that DHETs, including 11,12-DHET, can possess their own biological activities, such as vasorelaxation. nih.govahajournals.org

The hydration of EETs by sEH can exhibit stereoselectivity, meaning the enzyme may preferentially metabolize one enantiomer of the epoxide over the other. While the hydration of 8,9-EET and 14,15-EET by cytosolic epoxide hydrolase shows stereoselective formation of diols, the hydration of the 11,12-epoxide is reported to be nonenantioselective or less selective. nih.gov This suggests that the enzyme does not have a strong preference for either the (11R,12S) or (11S,12R) enantiomer of 11,12-EET. The stereochemical preferences of sEH can influence the chiral composition of the remaining unmetabolized EETs and the resulting diols, which may have functional implications. nih.gov

Interactive Data Table: sEH Hydrolysis of EET Regioisomers

| EET Regioisomer | Relative Rate of Hydrolysis by sEH | Stereoselectivity of Hydration |

| 8,9-EET | Lower | Stereoselective |

| 11,12-EET | Lower | Nonenantioselective/Less Selective |

| 14,15-EET | Highest | Stereoselective |

This table summarizes data from studies on the regioselectivity and stereoselectivity of EET hydration by soluble epoxide hydrolase. ahajournals.orgnih.gov

Alternative Metabolic Fates of (±)11(12)-EET Methyl Ester and its Derivatives

While the primary metabolic route for epoxyeicosatrienoic acids (EETs), including (±)11(12)-epoxyeicosatrienoic acid methyl ester ((±)11(12)-EET Methyl Ester), involves hydration to their corresponding diols by soluble epoxide hydrolase (sEH), several alternative metabolic pathways play crucial roles in modulating their biological activity and fate. These alternative pathways include incorporation into complex lipids, chain elongation and beta-oxidation, and the formation of various downstream metabolites.

Incorporation into Complex Lipids (e.g., Phospholipids)

One of the significant alternative metabolic fates for EETs is their esterification into the phospholipid pools of cell membranes. wikipedia.org This process of acylation into complex lipids, such as phospholipids (B1166683), can serve as a mechanism to store EETs for future release or to terminate their immediate signaling actions. wikipedia.org

In studies involving porcine aortic smooth muscle cells, it has been demonstrated that 11,12-EET is incorporated into cellular lipids to a considerable extent. ahajournals.org This incorporation suggests a dynamic regulation of EET availability within the vascular wall, where they can be sequestered and potentially released upon specific physiological stimuli. The enzymatic machinery responsible for this incorporation involves acyl-CoA synthetases and lysophospholipid acyltransferases, which facilitate the esterification of EETs into the sn-2 position of membrane phospholipids.

Chain Elongation and Beta-Oxidation Pathways

(±)11(12)-EET and its derivatives can also undergo chain elongation and subsequent beta-oxidation, metabolic processes typically associated with fatty acid metabolism. wikipedia.org These pathways lead to the formation of shorter-chain epoxides, which may possess their own distinct biological activities. nih.gov

Beta-oxidation, a catabolic process that breaks down fatty acids, has been identified as a metabolic route for EETs. wikipedia.orgnih.gov Studies have shown that 11,12-EET can be metabolized into shorter-chain epoxides through this pathway in porcine vascular smooth muscle cells. nih.gov This process effectively reduces the chain length of the eicosanoid, potentially altering its receptor affinity and signaling properties.

Furthermore, enzymes involved in fatty acid synthesis can elongate the carbon chain of EETs. wikipedia.org While less characterized than beta-oxidation, chain elongation represents another metabolic modification that can influence the biological half-life and function of these lipid mediators.

Formation of Downstream Metabolites (e.g., Dihydroxy-Hexadecadienoic Acid)

A notable metabolic pathway for 11,12-EET involves its conversion into a series of downstream metabolites, including dihydroxy-hexadecadienoic acid (DHHD). ahajournals.orgnih.gov Research in porcine aortic smooth muscle cells has elucidated a novel pathway where 11,12-EET is first hydrolyzed to its corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). ahajournals.orgnih.gov This intermediate then undergoes two successive rounds of beta-oxidation to yield 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD). ahajournals.orgnih.gov

The formation of 7,8-DHHD from 11,12-EET is a multi-step process. Initially, 11,12-DHET accumulation is observed, which then declines as it is further metabolized to 7,8-DHHD. ahajournals.orgnih.gov Interestingly, both 11,12-DHET and its metabolite, 7,8-DHHD, have been shown to possess vasorelaxant activity, suggesting that the metabolic conversion of 11,12-EET does not necessarily lead to inactive products. ahajournals.orgnih.gov This finding indicates that the vascular effects of 11,12-EET may be prolonged or mediated in part by its downstream metabolites. ahajournals.org

Metabolites of (±)11(12)-EET Methyl Ester

| Precursor | Metabolite | Metabolic Pathway | Key Findings |

| 11,12-EET | 11,12-DHET | Epoxide Hydrolase | Intermediate in the formation of 7,8-DHHD. ahajournals.orgnih.gov |

| 11,12-DHET | 7,8-DHHD | Beta-oxidation (two rounds) | Possesses vasorelaxant activity. ahajournals.orgnih.gov |

Molecular and Cellular Mechanisms of Action of 11,12 Epoxyeicosatrienoic Acid Eet

Interactions with Cellular Receptors and Enzymes

The actions of 11,12-EET are mediated through its engagement with various cellular proteins. While EETs can be incorporated into cell membrane phospholipids (B1166683), evidence points to the existence of specific cell surface receptors that initiate their signaling functions. physiology.orgnih.gov The rapid and specific nature of many cellular responses to 11,12-EET strongly suggests a receptor-mediated mechanism. nih.govnih.gov

The primary route of EET metabolism involves the enzyme soluble epoxide hydrolase (sEH), which converts the epoxides into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs). wikipedia.org This rapid degradation underscores the transient nature of EET signaling. wikipedia.org

Beyond a putative G protein-coupled receptor, studies have suggested that EETs may also interact with other receptors, including peroxisome proliferator-activated receptors (PPARs), specifically PPARα, and certain prostaglandin receptors. physiology.orgresearchgate.netresearchgate.net Furthermore, a significant aspect of EET signaling involves the modulation of ion channels, such as large-conductance Ca2+-activated potassium (BKCa) channels and Transient Receptor Potential (TRP) channels, which are crucial for effects like vasorelaxation. physiology.orgahajournals.org

G Protein-Coupled Receptor (GPCR) Signaling

A substantial body of evidence indicates that many of the physiological effects of 11,12-EET are initiated through a G protein-coupled receptor (GPCR). nih.govacs.orgnih.gov GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. khanacademy.org

Research strongly supports the hypothesis that 11,12-EET activates a specific GPCR coupled to the stimulatory G protein, Gs. nih.govnih.gov The Gs alpha subunit (Gαs) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key second messenger. ahajournals.org

Several key observations underpin the role of a Gs-coupled receptor in 11,12-EET signaling:

Many biological responses to 11,12-EET, such as angiogenesis and ion channel modulation, are dependent on the activation of Protein Kinase A (PKA), a downstream effector of cAMP. nih.govnih.gov

The activation of KCa channels in coronary smooth muscle by 11,12-EET requires a Gs protein. nih.govahajournals.org

Experiments using small interfering RNA (siRNA) to reduce the expression of Gs protein in endothelial cells abolished cellular responses to (±)-11,12-EET, such as cell migration and TRP channel translocation. nih.govnih.gov In contrast, downregulation of Gq/11 proteins had no such effect. nih.govnih.gov

These findings collectively suggest that a specific Gs-coupled receptor on the cell membrane is a critical component for initiating 11,12-EET's biological actions. nih.govnih.gov

The biological activity of 11,12-EET is highly specific to one of its enantiomers, providing compelling evidence for a stereoselective receptor. The racemic mixture, (±)-11,12-EET, is composed of both 11(R),12(S)-EET and 11(S),12(R)-EET. nih.gov

Studies have demonstrated that the 11(R),12(S)-EET enantiomer is the biologically active form, while 11(S),12(R)-EET is largely inactive. nih.govnih.gov For example, 11(R),12(S)-EET was shown to reproduce the effects of the racemic mixture in stimulating endothelial cell migration, tube formation (angiogenesis), and the translocation of TRPC6 channels. nih.govnih.gov The 11(S),12(R)-EET enantiomer and the metabolized product, 11,12-DHET, were without effect in these assays. nih.govnih.gov This enantiomer-specific response is a hallmark of a targeted, receptor-mediated process. nih.govacs.org

| Compound | Effect on TRPC6 Translocation | Effect on Endothelial Cell Migration/Tube Formation |

|---|---|---|

| (±)-11,12-EET | Active | Active |

| 11(R),12(S)-EET | Active | Active |

| 11(S),12(R)-EET | Inactive | Inactive |

| 11,12-DHET | Inactive | Inactive |

Downstream Signal Transduction Cascades

Upon activation of its postulated Gs-coupled receptor, 11,12-EET triggers downstream signaling pathways that orchestrate its cellular effects. The primary cascade involves the modulation of the Protein Kinase A pathway and the subsequent regulation of ion channels.

The activation of the Gs protein by the 11,12-EET receptor leads to the stimulation of adenylyl cyclase and the production of cAMP. This increase in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous substrate proteins, thereby altering their activity. nih.govacs.org The dependence of 11,12-EET's actions on PKA is demonstrated by experiments where PKA inhibitors prevent its effects, such as the trafficking of TRP channels. nih.govnih.gov While the link between Gs and PKA is well-established for many 11,12-EET actions, some studies have noted that its vasodilator effects are not always associated with a measurable increase in cAMP, suggesting that in certain contexts, Gs may act through PKA-independent mechanisms. nih.govahajournals.org

A significant downstream effect of the 11,12-EET signaling cascade is the regulation of Transient Receptor Potential (TRP) channels. acs.org Specifically, (±)-11,12-EET and its active 11(R),12(S) enantiomer induce the rapid translocation of the TRPC6 channel from perinuclear regions to the plasma membrane in endothelial cells. nih.govnih.gov

This translocation is a critical step in the cellular response and is dependent on the upstream signaling components:

It is abolished by the downregulation of the Gs protein. nih.gov

It is prevented by the application of a PKA inhibitor. nih.govnih.gov

These findings indicate that TRPC6 functions as a downstream effector of the 11,12-EET signaling pathway, rather than a direct receptor for the lipid. ahajournals.org The PKA-dependent phosphorylation of the channel or an associated protein is thought to be the mechanism that promotes its movement to the cell surface. ahajournals.org In addition to TRPC6, 11,12-EET has been shown to modulate other TRP channels, sometimes as part of a larger complex, such as the TRPV4-TRPC1-KCa1.1 complex in human arteries, to induce vascular effects. nih.gov

| Signaling Component | Role in 11,12-EET Action | Supporting Evidence |

|---|---|---|

| 11(R),12(S)-EET | Active Ligand | Enantiomer-specific cellular responses nih.govnih.gov |

| Gs-Coupled Receptor | Signal Transducer | siRNA knockdown of Gs abolishes response nih.govnih.gov |

| Protein Kinase A (PKA) | Downstream Kinase | PKA inhibitors block cellular effects nih.govnih.gov |

| TRPC6 Channel | Effector Ion Channel | Translocation to plasma membrane upon pathway activation nih.govnih.govahajournals.org |

Modulation of Intracellular Calcium Dynamics

The regulation of intracellular calcium concentration ([Ca²⁺]i) is a critical aspect of 11,12-EET's function, though its effects can be multifaceted and context-dependent. In vascular smooth muscle cells (SMCs), 11,12-EET, along with other EET regioisomers, has been shown to produce rapid increases in [Ca²⁺]i. ahajournals.org One study in porcine aortic SMCs found that 1 µmol/L of 11,12-EET caused a maximal increase in [Ca²⁺]i of 81±11%. ahajournals.org This effect is largely dependent on the influx of extracellular calcium, as it is abolished by the removal of extracellular Ca²⁺ and by verapamil, an inhibitor of voltage-dependent L-type Ca²⁺ channels. elsevierpure.com This influx of calcium can lead to vasoconstriction and may serve to modulate the primary vasodilatory effects of EETs. ahajournals.orgelsevierpure.com

Conversely, 11,12-EET is also a potent activator of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in the smooth muscle of bovine coronary arteries. nih.govahajournals.org The activation of these channels is dependent on a Gs protein-coupled mechanism and leads to hyperpolarization and relaxation of the muscle cells. ahajournals.orgnih.gov While this action promotes vasodilation, it is intrinsically linked to calcium dynamics, as the channels are calcium-activated. This suggests a sophisticated feedback mechanism where 11,12-EET can both increase intracellular calcium and activate pathways that lead to hyperpolarization.

| Cell Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Porcine Aortic Smooth Muscle Cells | Increase in intracellular Ca²⁺ | Influx through voltage-dependent L-type Ca²⁺ channels | ahajournals.org |

| Bovine Coronary Artery Smooth Muscle Cells | Activation of Ca²⁺-activated K⁺ channels | G-protein coupled mechanism leading to hyperpolarization | nih.govahajournals.org |

| CA1 Pyramidal Cells (Mouse Hippocampus) | Opening of a GIRK channel (K⁺ conductance) | G protein-coupled mechanism leading to hyperpolarization | uzh.ch |

Src Signal Transduction Pathway Involvement

While epoxyeicosatrienoic acids are known to activate a number of intracellular signal transduction pathways, the direct involvement of the Src signal transduction pathway in mediating the effects of 11,12-EET is not as extensively documented as for other regioisomers. nih.gov For instance, research has more clearly linked 14,15-EET to angiogenesis through a Src-activated PI3K/Akt pathway and Src-stimulated tyrosine phosphorylation of STAT-3. nih.gov

For 11,12-EET, other signaling cascades have been more prominently identified. Its role in stimulating angiogenesis, for example, has been observed to occur through the activation of an EphB4-coupled PI3K/Akt pathway. nih.gov Furthermore, many of the actions of 11,12-EET in endothelial cells, such as the translocation of TRPC6 channels and promotion of angiogenesis, are dependent on the activation of a Gs protein and protein kinase A (PKA). nih.gov While Src is a critical node in many cellular processes, current research more strongly supports the Gs/PKA and PI3K/Akt pathways as primary mediators of 11,12-EET's effects.

Enzyme Inhibition and Modulation (e.g., sEH)

The biological activity and concentration of 11,12-EET are critically modulated by the enzyme soluble epoxide hydrolase (sEH). Rather than inhibiting sEH, 11,12-EET serves as a primary substrate for it. frontiersin.org The sEH enzyme rapidly metabolizes 11,12-EET by hydrolyzing the epoxide group to form the corresponding, and generally less active, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). nih.govahajournals.org This conversion is a major pathway for terminating the biological actions of EETs. frontiersin.orgnih.gov Consequently, the pharmacological inhibition of sEH is a key therapeutic strategy to increase the bioavailability and prolong the beneficial effects of endogenous 11,12-EET. nih.govuni.lu

Beyond being a target for sEH, 11,12-EET can directly modulate the activity of other enzymes. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2). In lipopolysaccharide (LPS)-stimulated rat monocytes, 11,12-EET suppresses the generation of prostaglandin E2 (PGE2) by modulating the activity of COX-2. nih.gov The inhibitory effect on COX-2 is both time- and concentration-dependent, suggesting a mechanism-based inhibition. nih.gov Studies have demonstrated that 11,12-EET can both compete with arachidonic acid for the COX enzyme's binding site and inhibit the induction of COX-2 expression during inflammation. nih.gov

| Enzyme | Interaction with 11,12-EET | Outcome | Reference |

|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | 11,12-EET is a substrate | Metabolism of 11,12-EET to less active 11,12-DHET, terminating its signal | frontiersin.orgnih.gov |

| Cyclooxygenase-2 (COX-2) | 11,12-EET inhibits activity and expression | Decreased synthesis of inflammatory prostaglandins (e.g., PGE2) | nih.govnih.gov |

Transcriptional and Gene Expression Regulation

Intracellular Actions on Gene Expression

11,12-EET exerts significant influence over cellular function by modulating the expression of various genes, often through the regulation of key transcription factors. A primary mechanism for its anti-inflammatory effects is the inhibition of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene induction. nih.gov 11,12-EET has been shown to inhibit TNFα-induced NF-κB activation by preventing the degradation of its inhibitor, IκBα, and the activity of IκB kinase (IKK). nih.govmdpi.com This leads to the downregulation of NF-κB target genes, including adhesion molecules like VCAM-1, E-selectin, and ICAM-1 in endothelial cells. nih.govmdpi.com

In the context of wound healing and angiogenesis, 11,12-EET has been found to enhance the expression of Vascular Endothelial Growth Factor (VEGF) and the endothelial cell marker CD31. mdpi.com It also upregulates the expression of proteins involved in cell cycle progression and neovasculogenesis, such as cyclin D1, CDK4, VE-cadherin, and matrix metalloproteinases (MMP-2 and -9). nih.govbiomedicinej.com Furthermore, in models of pulmonary fibrosis, 11,12-EET was found to decrease the TGF-β1-induced expression of profibrotic genes like α-smooth muscle actin (α-SMA) and collagen type-I. nih.govresearchgate.net

| Target Gene/Protein | Effect of 11,12-EET | Biological Context | Reference |

|---|---|---|---|

| VCAM-1, E-selectin, ICAM-1 | Downregulation | Inflammation (Endothelial Cells) | nih.govmdpi.com |

| VEGF, CD31 | Upregulation | Wound Healing, Angiogenesis | mdpi.com |

| Cyclin D1, CDK4, MMP-2, MMP-9 | Upregulation | Neovasculogenesis (Endothelial Progenitor Cells) | nih.govbiomedicinej.com |

| α-SMA, Collagen Type-I | Downregulation | Pulmonary Fibrosis (Fibroblasts) | nih.gov |

| COX-2 | Downregulation of expression | Inflammation (Monocytes) | nih.gov |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

The relationship between 11,12-EET and the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is complex and involves post-translational modulation rather than simple activation. While some studies have reported that EETs can function as ligands and activators of PPARγ, more recent evidence reveals a nuanced regulatory role. nih.govpnas.org

In a study on macrophage polarization, 11,12-EET was found to prevent the Transforming Growth Factor-beta (TGF-β)-induced increase in PPARγ protein levels and activity. nih.govnih.gov This effect was not due to a change in the expression of the Pparg gene itself. nih.gov Instead, 11,12-EET was shown to promote the proteasomal degradation of the PPARγ protein. nih.govnih.gov This suggests that 11,12-EET may initially cause a transient activation of PPARγ, which is then terminated by an EET-stimulated pathway that leads to the protein's degradation. nih.gov This mechanism highlights a sophisticated level of control where 11,12-EET regulates the stability and, therefore, the functional availability of the PPARγ transcription factor, which has significant implications for its role in inflammation and cellular differentiation. nih.govmdpi.com The anti-inflammatory effects of EETs appear to be, at least in part, mediated through PPARγ, as inhibiting PPARγ can abolish the ability of EETs to prevent IκB degradation. pnas.org

Biological Functions and Cellular Effects in Research Models

Regulation of Vascular Homeostasis in Experimental Systems

The chemical compound (+/-)11(12)-Epetre methyl ester is the methyl ester form of 11,12-epoxyeicosatrienoic acid (11,12-EET), a metabolite of arachidonic acid. ontosight.ai The ester form is more stable for long-term storage and can be hydrolyzed to the active free acid form as needed for experimental use. caymanchem.com Research has highlighted the role of 11,12-EET in regulating vascular tone and inflammation. ontosight.ai

Epoxyeicosatrienoic acids (EETs), including 11,12-EET, have been proposed as potential candidates for the endothelium-derived hyperpolarizing factor (EDHF). nih.govnih.gov EDHF contributes to the relaxation of blood vessels by hyperpolarizing smooth muscle cells, a process independent of nitric oxide (NO) and prostacyclin. nih.gov

In porcine coronary microarteries, studies have investigated the role of 11,12-EET in EDHF-mediated relaxation. nih.gov It was observed that hyperkalemic conditions, which can impair EDHF-mediated relaxation, did not significantly affect the relaxation induced by 11,12-EET. nih.gov Furthermore, the addition of 11,12-EET to the experimental environment was found to partially restore the diminished EDHF-mediated relaxation caused by hyperkalemia. nih.gov This suggests that 11,12-EET may mimic some of the functions of EDHF in the coronary microcirculation. nih.gov

The mechanism of action for EETs as EDHFs is thought to involve the activation of calcium-activated potassium channels (KCa) on smooth muscle cells. nih.gov Specifically, in rat renal arteries, the 11(R),12(S)-EET enantiomer has been shown to be the active isomer that opens these channels, leading to hyperpolarization and subsequent relaxation. nih.gov This activity is believed to be mediated through a G-protein coupled receptor, as the effects of EETs on KCa channels are dependent on the presence of a guanine (B1146940) nucleotide binding protein. nih.govnih.gov

It is important to note, however, that EETs are not considered universal mediators of the EDHF response across all vascular beds. nih.gov In some arteries from both humans and experimental animals, other mediators are implicated in the EDHF response, and EETs may not be synthesized or may be inactive in these specific tissues. nih.gov

The vasodilatory effects of 11,12-EET have been demonstrated in various isolated tissue preparations. nih.govnih.govnih.gov In the perfused mesenteric vasculature of rats, 11,12-EET produced a dose-dependent vasodilation. nih.govnih.gov This response was found to be partially mediated by the activation of the transient receptor potential vanilloid 4 (TRPV4) channel, as the inhibitor ruthenium red significantly reduced the vasodilator effect. nih.govnih.gov Interestingly, the vasodilation induced by 11,12-EET was not blocked by inhibitors of nitric oxide synthase, cyclooxygenase, or various potassium channels in control animals, suggesting a distinct signaling pathway. nih.govnih.gov

The vasorelaxant properties of 11,12-EET are also regioisomer-specific. For instance, in rat renal arteries, 11,12-EET induces relaxation, whereas 14,15-EET does not. nih.gov Furthermore, within the 11,12-EET regioisomer, the 11(R),12(S)-EET enantiomer is active in causing relaxation of the rat renal artery, while the 11(S),12(R)-EET isomer is inactive. nih.gov This stereospecificity points towards the involvement of specific receptors for EETs on vascular smooth muscle cells. nih.gov

The following table summarizes the key findings regarding the vasorelaxant effects of 11,12-EET in different experimental models.

| Experimental Model | Key Findings |

| Rat Perfused Mesenteric Vasculature | 11,12-EET induces dose-dependent vasodilation. nih.govnih.gov The response is partially mediated by TRPV4 channels. nih.govnih.gov |

| Rat Renal Artery | 11,12-EET causes vasorelaxation. nih.gov The 11(R),12(S)-EET enantiomer is the active isomer. nih.gov |

| Rat Tail Artery | Only 5,6-EET, and not 11,12-EET, causes relaxation. nih.gov |

Modulation of Inflammatory Responses (In Vitro and Non-Human In Vivo)

In addition to its vascular effects, 11,12-EET has been shown to modulate inflammatory processes in various experimental models. ontosight.ainih.gov

In human endothelial cells activated by cytokines, 11,12-EET has demonstrated significant anti-inflammatory properties. nih.gov Specifically, it has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition was dose-dependent, with a maximal inhibition of 72% and a calculated median inhibitory concentration (IC50) of 20 nM. nih.gov The inhibitory effect of 11,12-EET on VCAM-1 expression was also observed in response to other inflammatory mediators like interleukin-1α (IL-1α) and bacterial lipopolysaccharide (LPS). nih.gov

Furthermore, 11,12-EET was also found to inhibit the expression of other adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and E-selectin, although to a lesser extent than its effect on VCAM-1. nih.gov In murine models of vascular inflammation, intra-arterial infusion of 11,12-EET decreased endothelial VCAM-1 expression. nih.gov

Consistent with its ability to suppress adhesion molecule expression, 11,12-EET has been shown to inhibit the adhesion of leukocytes to the endothelium. In a murine carotid artery model of inflammation, 11,12-EET infusion significantly inhibited the adhesion of mononuclear cells to the vessel wall. nih.gov This effect is directly linked to the reduced expression of VCAM-1 on the endothelial surface. nih.gov

Research has shown that 11,12-EET can influence the production and activity of various pro-inflammatory mediators. In murine macrophages, (±)11(12)-EET has been found to inhibit the activation of the NLRP3 inflammasome. medchemexpress.com This was evidenced by a depression in NLRP3 protein expression and a dramatic decrease in the expression of pro-interleukin-1β (pro-IL-1β) in both the cells and the surrounding supernatant. medchemexpress.com

The following table provides a summary of the effects of 11,12-EET on key pro-inflammatory mediators.

| Mediator | Effect of 11,12-EET | Experimental Model |

| VCAM-1 | Inhibition of TNF-α, IL-1α, and LPS-induced expression. nih.gov | Human Endothelial Cells |

| ICAM-1 | Inhibition of cytokine-induced expression (lesser extent than VCAM-1). nih.gov | Human Endothelial Cells |

| E-selectin | Inhibition of cytokine-induced expression (lesser extent than VCAM-1). nih.gov | Human Endothelial Cells |

| NLRP3 Inflammasome | Depression of protein expression. medchemexpress.com | Murine Macrophages |

| pro-IL-1β | Dramatic decrease in expression. medchemexpress.com | Murine Macrophages |

Cellular Proliferation and Survival Mechanisms

(+/-)11(12)-EpETrE methyl ester, as a precursor to 11,12-epoxyeicosatrienoic acid (11,12-EET), is recognized for its anti-apoptotic properties, suggesting a potential role in preventing cell death. ontosight.ai Research has shown that EETs, in general, contribute to the survival of vascular endothelial and cardiac muscle cells by inhibiting apoptosis, a process of programmed cell death. wikipedia.org The anti-apoptotic functions of 11,12-EET are considered a key aspect of its cardioprotective effects. medchemexpress.com

Studies have demonstrated that epoxyeicosatrienoic acids (EETs), including the active form of (+/-)11(12)-EpETrE methyl ester, generally promote increased cell proliferation. wikipedia.org This pro-proliferative effect is a noted biological activity of these lipid signaling molecules. nih.gov

In cultured smooth muscle cells, 11(12)-EET has been shown to play a role in the recovery of depleted calcium pools. caymanchem.com The compound influences ion channel activity, which is crucial for calcium regulation. Specifically, 11,12-EET has been observed to activate large-conductance Ca2+-activated K+ (BKCa) channels in smooth muscle cells derived from bovine coronary arteries, an effect that is dependent on the presence of GTP. nih.gov Furthermore, research indicates that 11,12-EET can activate TRPV4 channels, which are calcium-permeable cation channels, in the smooth muscle cells of rat cerebral arteries. nih.gov

Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process in which (+/-)11(12)-EpETrE methyl ester has shown significant activity. Research highlights its role in promoting key events in angiogenesis, such as endothelial cell migration and the formation of capillary-like structures. medchemexpress.com

In scratch-wound healing assays using human endothelial cells, (±)-11,12-EET was found to stimulate endothelial cell migration. nih.gov The extent of migration was comparable to that induced by vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.gov This effect was determined to be specific to the 11(R),12(S)-EET enantiomer, as the 11(S),12(R)-EET enantiomer did not produce the same effect. nih.govnih.gov The pro-migratory action of (±)-11,12-EET was also shown to be dependent on the Gs protein, indicating a receptor-mediated pathway. nih.govnih.gov

Table 1: Effect of (±)-11,12-EET on Endothelial Cell Migration

| Treatment | Effect on Cell Migration | Reference |

| (±)-11,12-EET | Stimulated endothelial cell migration | nih.gov |

| 11(R),12(S)-EET | Elicited a similar migratory response to (±)-11,12-EET | nih.gov |

| 11(S),12(R)-EET | No effect on migration | nih.gov |

| VEGF | Comparable stimulation of migration to (±)-11,12-EET | nih.gov |

In addition to promoting cell migration, (±)-11,12-EET has been demonstrated to stimulate the formation of capillary-like structures (tube formation) by endothelial cells in Matrigel assays. nih.govnih.gov This is a crucial step in the process of angiogenesis. Similar to its effect on cell migration, the stimulation of tube formation was specific to the 11(R),12(S)-EET enantiomer and was dependent on the Gs protein signaling pathway. nih.govnih.gov The downregulation of the Gs protein attenuated the ability of 11,12-EET to induce the formation of these endothelial cell tubes. nih.gov

Table 2: Regulation of Capillary-Like Structure Formation by (±)-11,12-EET

| Compound/Condition | Outcome on Tube Formation | Reference |

| (±)-11,12-EET | Stimulated formation of capillary-like structures | nih.gov |

| 11(R),12(S)-EET | Stimulated tube formation | nih.gov |

| 11(S),12(R)-EET | No effect on tube formation | nih.gov |

| Downregulation of Gs protein | Attenuated 11,12-EET-induced tube formation | nih.gov |

Role in Specific Organ Systems (Non-Human Physiological Research)

Renal Function Research (e.g., in animal models)

Research in animal models has underscored the potential therapeutic relevance of 11,12-EET, the active form of (+/-)11(12)-Epetre methyl ester, in the context of hypertension and kidney disease. nih.gov Analogs of 11,12-EET have demonstrated notable efficacy in preclinical models of these conditions. nih.gov Studies suggest that 11,12-EET and its analogs can contribute to lowering blood pressure, reducing kidney inflammation, and mitigating fibrosis and apoptosis in the kidneys. nih.gov

In studies involving mice, the levels of various epoxyeicosatrienoic acids (EETs) were measured in the kidney under different experimental conditions. Notably, in animals treated with gludopa, a drug that selectively increases renal dopamine (B1211576) levels, 11,12-EET was found to be the most abundant EET in the kidney. nih.gov This finding points to a specific role for 11,12-EET in the physiological processes induced by dopamine in the kidney, such as natriuresis and diuresis. nih.gov The research indicates that Cyp2c44-derived EETs, including 11,12-EET, are crucial mediators of intrarenal dopamine's effects on salt and water excretion. nih.gov

While much of the research has been conducted using the parent compound or its analogs, the use of (+/-)11(12)-Epetre methyl ester in these studies is implied as a stable delivery form that converts to the biologically active 11,12-EET.

Brain Lipid Signaling Research (e.g., in animal models)

The role of (+/-)11(12)-Epetre methyl ester in brain lipid signaling has been investigated through metabolic tracer studies in rats. In a key study, deuterated 11(12)-epoxyeicosatrienoic acid (d11-11(12)-EpETrE) was administered intraperitoneally to male and female rats to track its distribution and metabolism. nih.govnih.gov

The results of this research indicated that while the tracer was rapidly incorporated and esterified within plasma, liver, and adipose tissue, it was not detected in the brain. nih.govnih.gov This suggests that peripherally administered 11(12)-EET does not cross the blood-brain barrier to a significant extent and that the levels of this lipid mediator in the brain are maintained through endogenous synthesis from precursor fatty acids. nih.govnih.gov

Within the peripheral tissues where it was detected, the majority of the administered d11-11(12)-EpETrE was found esterified into complex lipids, primarily phospholipids (B1166683) and neutral lipids. nih.gov This rapid esterification is considered a primary pathway for regulating the levels of free, bioactive 11(12)-EET in the body. nih.govnih.gov

The following table summarizes the distribution of the d11-11(12)-EpETrE tracer in different lipid pools of various tissues in male and female rats following intraperitoneal injection.

| Tissue | Lipid Pool | Male (pmol/g or mL) | Female (pmol/g or mL) |

| Plasma | Free | Not Detected | Not Detected |

| Neutral Lipids | Detected | Detected | |

| Phospholipids | Detected | Detected | |

| Liver | Free | Detected | Detected |

| Neutral Lipids | Detected | Detected | |

| Phospholipids | Detected | Detected | |

| Adipose | Free | Not Detected | Detected |

| Neutral Lipids | Detected (in 1 of 3 samples) | Detected | |

| Phospholipids | Not Detected | Not Detected | |

| Brain | Free | Not Detected | Not Detected |

| Neutral Lipids | Not Detected | Not Detected | |

| Phospholipids | Not Detected | Not Detected |

Data adapted from a study on the metabolism of intraperitoneally injected d11-11(12)-EpETrE in rats. nih.gov

Analytical Methodologies and Quantification in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of (+/-)11(12)-EET methyl ester, enabling its separation from a multitude of other lipids and metabolites present in biological matrices. The choice of technique often depends on the specific research question, the nature of the sample, and the required level of sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of EETs and their derivatives. In a typical HPLC setup, the sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the sample through. The differential interaction of the analytes with the stationary phase leads to their separation. For the analysis of EET methyl esters, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A study developing a method for the enantiomeric characterization of all four regioisomeric EETs utilized HPLC with a Chiralcel OB or OD column after esterification to their methyl or pentafluorobenzyl esters. nih.gov This highlights the capability of HPLC to not only separate regioisomers but also resolve enantiomers, which is critical as different enantiomers can have distinct biological activities.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). This results in higher resolution, improved sensitivity, and faster analysis times. A method for determining various fatty acids and their methyl esters in biodiesel was developed using UHPLC with an evaporative light scattering detector (UPLC-ELSD). nih.gov While this application is in a different field, the principles of separation are transferable to the analysis of eicosanoids like (+/-)11(12)-EET methyl ester. The use of an Acquity UPLC BEH Phenyl C18 column with an acetonitrile-water mobile phase allowed for the rapid separation of 11 different components in just 5 minutes. nih.gov

A sensitive UPLC-MS/MS method was developed for the quantification of a wide range of arachidonic acid metabolites, including EETs, in human plasma. nih.gov This method demonstrated the ability to separate regioisomers and cis/trans isomers of EETs, underscoring the high resolving power of UHPLC. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like EETs, derivatization is necessary to convert them into more volatile forms suitable for GC analysis. The esterification of EETs to their methyl esters, such as (+/-)11(12)-EET methyl ester, is a common derivatization step. caymanchem.comcaymanchem.com

| Parameter | GC Method for FAMEs sigmaaldrich.com | GC-MS Method for Plant Extracts phytojournal.com |

| Instrument | Agilent 7890 A GC | Agilent Technologies GC-7890A, MS 5975C |

| Column | Supelco® Omegawax (30 m x 0.53 mm ID, 0.5 µm) | Fused silica (B1680970) capillary column (15m x 0.2 mm ID x 1µm) |

| Injection | 1 µL | Split mode (10:1) |

| Carrier Gas | - | Helium (1 ml/min) |

| Temperature Program | - | Initial 110°C (2 min), ramp to 280°C at 5°C/min, hold for 9 min |

| Detector | FID | MS (scan range 30-450 m/z) |

Specialized Chromatographic Approaches (e.g., Enantioselective Chromatography)

The two enantiomers of 11(12)-EET can exhibit different biological activities. Therefore, their separation and individual quantification are often necessary. Enantioselective chromatography, a specialized form of chromatography, is employed for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

A key study demonstrated the direct enantiomeric characterization of all four regioisomeric EETs, including 11(12)-EET, after esterification. nih.gov The researchers successfully resolved the methyl or pentafluorobenzyl esters of the EETs using chiral phase HPLC with either a Chiralcel OB or OD column. nih.gov This method is advantageous as it is convenient, efficient, and does not require the destruction of the epoxide functionality, allowing for further analysis or preparative applications. nih.gov

Mass Spectrometry (MS) Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the sensitive and selective detection and quantification of (+/-)11(12)-EET methyl ester, especially when coupled with chromatographic separation techniques.

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS)

Tandem Mass Spectrometry (MS/MS) involves two stages of mass analysis. In the first stage, the precursor ion (in this case, the molecular ion of (+/-)11(12)-EET methyl ester) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM) when specific precursor-product ion transitions are monitored, provides a high degree of specificity and sensitivity, making it the gold standard for quantifying small molecules in complex matrices.

Both LC-MS/MS and GC-MS/MS are routinely used for the analysis of EETs and their esters. caymanchem.comcaymanchem.com A deuterated internal standard, (±)11(12)-EET-d11 methyl ester, is often used for accurate quantification by GC- or LC-MS. caymanchem.comlabchem.com.mybioscience.co.uk This internal standard has a similar chemical behavior to the analyte but a different mass, allowing for correction of any sample loss during preparation and analysis.

A sensitive LC-MS/MS method was developed and validated for the simultaneous measurement of plasma EETs and their corresponding diols (DHETs). nih.gov This method involved a modified Bligh and Dyer extraction, saponification to release bound eicosanoids, and a second liquid-liquid extraction before LC-MS/MS analysis. nih.gov The limits of quantification were 0.5 ng/mL for EETs. nih.gov Similarly, another UPLC-MS/MS method was developed for the comprehensive quantification of arachidonic acid metabolites, including EETs, in human plasma, demonstrating the ability to separate and quantify regioisomers and cis/trans isomers. nih.gov

GC-MS analysis is also a common approach. For instance, the analysis of bioactive compounds in various extracts often utilizes GC-MS to identify and quantify different components, including fatty acid esters. researchgate.net

| Analytical Platform | Key Features |

| LC-MS/MS | High sensitivity and specificity; suitable for non-volatile compounds without derivatization; allows for separation of isomers. nih.govresearchgate.net |

| GC-MS/MS | Requires derivatization for non-volatile compounds like EETs; provides excellent chromatographic resolution. caymanchem.com |

Multiple-Reaction Monitoring (MRM) for Targeted Profiling

Multiple-Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that offers high selectivity and sensitivity for the targeted quantification of specific analytes within complex mixtures. nih.govnih.gov In the context of (+/-)11(12)-EpETrE methyl ester analysis, MRM is employed to filter for a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, induce fragmentation in the collision cell, and then select for a specific product ion in the third quadrupole. This dual-mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio, enabling the detection of low-abundance lipid mediators.

For the analysis of proteins, MRM can be used for rapid, targeted, and multiplexed expression profiling in clinical samples. nih.gov This approach requires knowledge of the analyte's molecular weight and its fragmentation behavior under collision-induced dissociation (CID). nih.gov While directly analyzing proteins, the principles of MRM are analogous to those used for small molecules like (+/-)11(12)-EpETrE methyl ester, where the focus is on specific precursor-to-product ion transitions.

Use of Stable Isotope-Labeled Internal Standards (e.g., Deuterated Methyl Esters)

To correct for sample loss during extraction and for variations in instrument response, stable isotope-labeled internal standards are crucial for accurate quantification. medchemexpress.com For (+/-)11(12)-EpETrE methyl ester, a commonly used internal standard is its deuterated analog, (±)11(12)-EET-d11 methyl ester. caymanchem.combioscience.co.uklabchem.com.my This internal standard is chemically identical to the analyte of interest but has a higher mass due to the incorporation of deuterium (B1214612) atoms. medchemexpress.com

The use of (±)11(12)-EET-d11 methyl ester, which has a purity of ≥99% deuterated forms (d1-d11), allows for its addition to the sample at the beginning of the extraction process. caymanchem.combioscience.co.uk Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the known concentration of the internal standard, a precise and accurate quantification can be achieved. This method is suitable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. caymanchem.combioscience.co.uklabchem.com.my

Sample Preparation and Extraction Strategies

The goal of sample preparation is to isolate (+/-)11(12)-EpETrE methyl ester from the complex biological matrix, remove interfering substances, and concentrate the analyte prior to instrumental analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of lipids from biological fluids. For the analysis of eicosanoids, SPE cartridges with a C18 sorbent are commonly employed. The principle relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. The sample is loaded onto the cartridge, and interfering substances are washed away with a polar solvent. The analyte of interest is then eluted with a less polar solvent. This technique is effective in removing salts, proteins, and other highly polar molecules that can interfere with mass spectrometric analysis.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is another common method for isolating lipids. This technique involves partitioning the analyte between two immiscible liquid phases. For (+/-)11(12)-EpETrE methyl ester, a typical LLE procedure might involve extracting the lipid from an aqueous sample (e.g., plasma, urine) into an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol. The choice of solvent is critical to ensure efficient extraction of the analyte while minimizing the co-extraction of interfering compounds.

Protein Precipitation

For samples with high protein content, such as plasma or serum, protein precipitation is often the initial step in sample preparation. This is typically achieved by adding a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727) to the sample. The solvent denatures the proteins, causing them to precipitate out of solution. After centrifugation, the supernatant containing the analyte can be further purified using SPE or LLE. In some studies, the biological actions of the parent compound, 11,12-EET, have been shown to involve G-proteins in endothelial cells. nih.gov

Method Validation and Performance Characteristics for Research Applications

To ensure the reliability of research findings, the analytical method used for the quantification of (+/-)11(12)-EpETrE methyl ester must be thoroughly validated. Key performance characteristics that are evaluated include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards at different concentrations.

Accuracy: The closeness of the measured value to the true value. Accuracy is often determined by analyzing quality control samples with known concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is particularly important in lipidomics, where numerous isomeric and isobaric compounds exist.

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte in the final extract to the initial amount in the sample.

By rigorously validating these parameters, researchers can have confidence in the quantitative data obtained for (+/-)11(12)-EpETrE methyl ester, which is essential for elucidating its role in various biological processes.

Sensitivity and Detection Limits

There is a notable lack of published, peer-reviewed research articles that specifically delineate the sensitivity and detection limits for the direct analysis of (+/-)11(12)-Epetre methyl ester. Analytical methodologies in the field of lipidomics often utilize techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods are known for their high sensitivity, often reaching picogram to femtogram levels for various lipid mediators.

For the closely related free acid, (+/-)11(12)-EET, and other eicosanoids, sophisticated analytical methods have been developed. These often involve solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization to enhance chromatographic separation and detector response. It is plausible that similar strategies would be employed for (+/-)11(12)-Epetre methyl ester, but specific limits of detection (LOD) and limits of quantification (LOQ) have not been reported.

A deuterated form, (+/-)11(12)-EET-d11 methyl ester, is commercially available and intended for use as an internal standard for the quantification of 11(12)-EET methyl ester by GC- or LC-MS. bioscience.co.ukcaymanchem.commedchemexpress.com The use of such a standard is critical for achieving accurate and precise quantification by correcting for analyte losses during sample preparation and for variations in instrument response.

Reproducibility and Accuracy in Biological Matrices (Non-Clinical)

Similarly, detailed studies on the reproducibility and accuracy of analytical methods for (+/-)11(12)-Epetre methyl ester in non-clinical biological matrices are not described in the available literature. The validation of an analytical method typically involves assessing its performance in the specific biological matrix of interest (e.g., plasma, tissue homogenates). This process establishes the method's reliability for its intended application.

Key parameters for validation include:

Intra- and Inter-Assay Precision (Reproducibility): These are measured by the coefficient of variation (%CV) of replicate analyses of control samples at different concentrations.

Accuracy: This is determined by the percentage of agreement between the measured concentration and the known (spiked) concentration in the biological matrix.

While these are standard practices in bioanalytical method development, specific data sets for (+/-)11(12)-Epetre methyl ester are not publicly available. The compound itself is often described as a more stable form for long-term storage, which can be readily hydrolyzed to the free acid as needed. caymanchem.comglpbio.com This suggests that in many research applications, the methyl ester may be converted to the free acid prior to analysis, and thus the analytical validation would be focused on the free acid.

The following table summarizes the key analytical tools often associated with the analysis of related compounds, though specific performance data for (+/-)11(12)-Epetre methyl ester is absent.

| Analytical Aspect | Commonly Used Techniques | Typical Performance (for related eicosanoids) |

| Quantification | GC-MS, LC-MS/MS | High sensitivity (pg/mL to ng/mL range) |

| Internal Standard | Deuterated analogs (e.g., (+/-)11(12)-EET-d11 methyl ester) | Essential for accuracy and precision |

| Sample Preparation | Solid-Phase Extraction (SPE) | To remove interferences and concentrate the analyte |

Future Directions and Emerging Research Avenues

Advanced Stereochemical Investigations in Biological Systems

The biological activities of 11,12-EET are known to be highly dependent on its stereochemistry. The two enantiomers, 11(R),12(S)-EET and 11(S),12(R)-EET, can elicit different, and sometimes opposing, biological effects. nih.gov For instance, in human endothelial cells, 11(R),12(S)-EET has been shown to stimulate cell migration and the formation of capillary-like structures, effects that were not observed with the 11(S),12(R)-EET enantiomer. nih.govnih.gov This highlights the necessity of moving beyond studies using racemic mixtures, such as (±)11(12)-EET methyl ester, to dissect the specific contributions of each enantiomer.

Future research should focus on:

Enantiomer-Specific Synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of 11(R),12(S)-EET methyl ester and 11(S),12(R)-EET methyl ester.

Comparative Biological Screening: Systematically comparing the effects of the individual enantiomers in a wide range of in vitro and in vivo models to create a comprehensive profile of their distinct biological activities.

Enzyme Selectivity: Investigating the stereoselectivity of the cytochrome P450 (CYP) epoxygenases that produce 11,12-EET and the soluble epoxide hydrolase (sEH) that degrades it. For example, CYP2C23 and CYP2C24 predominantly produce 11(R),12(S)-EET, while CYP2B2 favors the formation of 11(S),12(R)-EET. caymanchem.com

Table 1: Stereospecific Actions of 11,12-EET Enantiomers

| Enantiomer | Biological Effect | Cell Type/System | Reference |

|---|---|---|---|

| 11(R),12(S)-EET | Induces translocation of TRPC6 channels | Human endothelial cells | nih.govnih.gov |

| 11(R),12(S)-EET | Stimulates endothelial cell migration and tube formation (angiogenesis) | Human endothelial cells | nih.govnih.gov |

| 11(S),12(R)-EET | Ineffective in inducing TRPC6 channel translocation and angiogenesis | Human endothelial cells | nih.govnih.gov |

Identification of Novel Receptors and Binding Partners

While the biological effects of EETs are well-documented, the identity of a specific high-affinity receptor has remained elusive for a long time. acs.orgresearchgate.net The discovery and characterization of such receptors are critical for understanding the molecular mechanisms underlying the actions of (±)11(12)-EET methyl ester.

Promising areas of investigation include:

Deorphanization of G Protein-Coupled Receptors (GPCRs): A significant number of GPCRs are still considered "orphan" receptors, meaning their endogenous ligands are unknown. frontiersin.orgnih.govyoutube.com High-throughput screening of these orphan GPCRs against a library of EETs, including the enantiomers of 11,12-EET, could lead to the identification of novel receptors.

Characterization of GPR40 (FFAR1): The free fatty acid receptor 1 (GPR40) has been identified as a potential low-affinity receptor for EETs. nih.govnih.gov Studies have shown that 11,12-EET can activate GPR40, leading to downstream signaling events such as increased intracellular calcium and ERK phosphorylation. nih.govnih.govresearchgate.net Further research is needed to fully elucidate the role of GPR40 in mediating the effects of 11,12-EET in different tissues and disease states.

Thromboxane (B8750289) Receptor (TP) Antagonism: Emerging evidence suggests that EETs may function as endogenous competitive antagonists of the thromboxane receptor (TP). ahajournals.orgnih.gov This novel mechanism could explain some of the vasodilatory and anti-thrombotic effects of EETs. Future studies should explore the interaction of (±)11(12)-EET methyl ester and its enantiomers with the TP receptor in more detail.

Other Potential Binding Partners: Investigations into other potential binding partners, such as transient receptor potential (TRP) channels, are also warranted. For example, 5,6-EET has been shown to be a direct agonist of TRPV4. acs.org

Table 2: Potential Receptors and Binding Partners for 11,12-EET

| Receptor/Binding Partner | Receptor Class | Key Findings | Reference |

|---|---|---|---|

| GPR40 (FFAR1) | G-protein coupled receptor | Low-affinity receptor for EETs; mediates increases in intracellular calcium and ERK phosphorylation. | nih.govnih.govresearchgate.net |

| Thromboxane Receptor (TP) | G-protein coupled receptor | EETs may act as competitive antagonists, leading to vasodilation. | ahajournals.orgnih.gov |

| Gs-coupled receptor | G-protein coupled receptor | Postulated to mediate PKA-dependent translocation of TRPC6 channels and angiogenesis in response to 11(R),12(S)-EET. | nih.govnih.gov |

Systems Biology Approaches to EETs Pathway Regulation

Future research directions should incorporate:

Metabolomic and Lipidomic Profiling: Utilizing advanced mass spectrometry techniques to perform comprehensive metabolomic and lipidomic analyses of cells and tissues treated with (±)11(12)-EET methyl ester. This can reveal shifts in the entire arachidonic acid cascade and other interconnected metabolic pathways. frontiersin.org

Computational Modeling: Developing in silico models of the arachidonic acid cascade to predict the effects of inhibiting or activating specific enzymes. nih.gov These models can help to identify key regulatory nodes and predict potential off-target effects.

Transcriptomic and Proteomic Analyses: Investigating changes in gene and protein expression in response to (±)11(12)-EET methyl ester treatment to identify novel downstream targets and signaling pathways.

Development of Selective Enzyme Modulators as Research Tools

The development of selective modulators for the enzymes involved in the synthesis and degradation of 11,12-EET is crucial for dissecting the pathway's function and for potential therapeutic applications.

Key targets for modulator development include:

CYP2C8 Inhibitors: CYP2C8 is a key enzyme in the production of 11,12-EET. Selective inhibitors of CYP2C8 can be used as research tools to probe the physiological roles of endogenously produced 11,12-EET. wikipedia.orgnih.govdrugbank.comscbt.com

Soluble Epoxide Hydrolase (sEH) Inhibitors: sEH rapidly metabolizes EETs to their less active dihydroxy-eicosatrienoic acids (DHETs). nih.govwikipedia.org Potent and selective sEH inhibitors can increase the endogenous levels of EETs, providing a therapeutic strategy for various diseases. A wide range of sEH inhibitors have been developed and are being investigated. nih.govmedchemexpress.comnih.govacs.org

Table 3: Examples of Selective Modulators for EET Pathway Enzymes

| Enzyme | Modulator Type | Example Compound(s) | Reference |

|---|---|---|---|

| CYP2C8 | Inhibitor | Gemfibrozil, Clopidogrel | wikipedia.orgnih.govscbt.com |

| Soluble Epoxide Hydrolase (sEH) | Inhibitor | TPPU, AUDA, t-AUCB | medchemexpress.comnih.govcaymanchem.com |

Exploration of (±)11(12)-EET Methyl Ester in Diverse Experimental Biological Models (Non-Human)

To fully understand the therapeutic potential of (±)11(12)-EET methyl ester, its effects must be investigated in a wide range of non-human experimental models that recapitulate various aspects of human diseases.

Future studies should utilize:

Cardiovascular Disease Models: Given the known cardioprotective effects of EETs, (±)11(12)-EET methyl ester should be evaluated in animal models of hypertension, myocardial infarction, stroke, and atherosclerosis. wikipedia.orgnih.gov

Renal Disease Models: EETs play a significant role in regulating renal function. The effects of (±)11(12)-EET methyl ester should be explored in models of chronic kidney disease, diabetic nephropathy, and ischemia-reperfusion injury. wikipedia.orgnih.gov

Inflammatory and Autoimmune Disease Models: The anti-inflammatory properties of EETs suggest that (±)11(12)-EET methyl ester could be beneficial in models of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. wikipedia.orgmdpi.com

Neurological Disorder Models: Recent evidence suggests a role for EETs in the central nervous system, including neuroprotection and modulation of neuronal excitability. nih.gov Therefore, investigating (±)11(12)-EET methyl ester in models of neurodegenerative diseases, epilepsy, and neuropathic pain is a promising avenue.

Table 4: Potential Non-Human Experimental Models for (±)11(12)-EET Methyl Ester Research

| Disease Area | Experimental Model | Potential Outcome to Investigate |

|---|---|---|

| Cardiovascular | Spontaneously Hypertensive Rat (SHR) | Reduction in blood pressure |

| Cardiovascular | Mouse model of myocardial infarction | Reduction of infarct size, improved cardiac function |

| Renal | Mouse model of diabetic nephropathy | Reduction of albuminuria, preservation of renal structure |

| Inflammation | Mouse model of colitis | Reduction of intestinal inflammation and tissue damage |

| Neurological | Mouse model of epilepsy | Reduction in seizure frequency and severity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.